molecular formula C17H23N3O3S B11463317 tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate CAS No. 842973-17-5

tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

Cat. No.: B11463317
CAS No.: 842973-17-5
M. Wt: 349.4 g/mol
InChI Key: VPRHBGRMVPOWOV-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an oxadiazole ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
  • Used in the design of bioactive molecules for drug discovery.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
  • Studied for its role in modulating biological pathways and its effects on cellular processes.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole ring and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl N-[2-[5-(phenylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl]carbamate
  • tert-Butyl N-[2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl]carbamate
  • tert-Butyl N-[2-[5-(4-chlorophenylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl]carbamate

Comparison:

  • Structural Differences: The presence of different substituents on the oxadiazole ring or the phenyl group can significantly alter the compound’s chemical properties and reactivity.
  • Chemical Properties: Variations in the substituents can affect the compound’s solubility, stability, and reactivity.
  • Biological Activity: The biological effects of these compounds can vary depending on the nature of the substituents, influencing their potential applications in medicine and research.

Conclusion

tert-Butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

CAS No.

842973-17-5

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C17H23N3O3S/c1-12-5-7-13(8-6-12)11-24-16-20-19-14(22-16)9-10-18-15(21)23-17(2,3)4/h5-8H,9-11H2,1-4H3,(H,18,21)

InChI Key

VPRHBGRMVPOWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)CCNC(=O)OC(C)(C)C

solubility

44 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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